Ethyl {[4-(4-bromophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic nomenclature of this compound follows established IUPAC conventions for complex heterocyclic compounds. The compound's complete systematic name reflects its multi-component structure, incorporating the dihydropyridine core with various substituents. The central heterocyclic system is based on the 1,4-dihydropyridine scaffold, which is widely recognized in medicinal chemistry for its diverse biological activities, particularly as calcium channel antagonists used in cardiovascular therapy.
Alternative nomenclature systems may refer to this compound using different organizational approaches, depending on the perspective of the core structure. Some chemical databases might catalog it under variations that emphasize different structural features, such as the bromophenyl substitution pattern or the sulfanyl acetate functionality. The compound shares structural similarities with other dihydropyridine derivatives that have been extensively studied, including those containing similar substitution patterns with cyano groups and aromatic substituents.
The sulfanyl acetate moiety represents a thioester linkage, where the sulfur atom connects the dihydropyridine ring system to the acetate ester functionality. This structural feature is common among compounds designed for specific biological activities, as the thioester bond can undergo various chemical transformations under physiological conditions. The systematic approach to naming ensures clarity in chemical communication and facilitates accurate database searches and literature reviews.
Molecular Formula and Weight Analysis
The molecular formula of this compound can be determined by systematic analysis of its constituent atoms. The compound contains carbon, hydrogen, nitrogen, oxygen, sulfur, and bromine atoms arranged in a specific three-dimensional architecture. Based on structural analysis of related compounds in the literature, similar dihydropyridine derivatives typically exhibit molecular weights in the range of 400-500 daltons.
The presence of the bromine atom significantly contributes to the overall molecular weight, as bromine has an atomic mass of approximately 79.9 daltons. The 4-bromophenyl substituent pattern is a common structural motif in pharmaceutical chemistry, often incorporated to modulate lipophilicity, binding affinity, and metabolic stability. The cyano group (-CN) adds 26 daltons to the molecular weight while contributing to the compound's electronic properties and potential for hydrogen bonding interactions.
The ethyl acetate portion of the molecule contributes the ester functionality, which is frequently employed in prodrug strategies and can affect the compound's pharmacokinetic properties. The molecular weight calculation must account for all atoms present in the structure, including the hydroxyl group on the dihydropyridine ring, which adds both mass and potential for additional intermolecular interactions.
Crystallographic Data and X-ray Diffraction Studies
The presence of multiple functional groups capable of hydrogen bonding, including the hydroxyl group, cyano functionality, and ester carbonyl, suggests that the compound likely forms extensive hydrogen-bonded networks in the solid state. The bromophenyl substituent may participate in halogen bonding interactions, which have become increasingly recognized as important structure-directing forces in crystal engineering. These non-covalent interactions significantly influence the three-dimensional arrangement of molecules in the crystal lattice.
X-ray diffraction studies of similar compounds have revealed that the dihydropyridine ring typically adopts a boat or envelope conformation, with the sp³-hybridized carbon atom at position 4 serving as the apex of the fold. The conformation adopted by the ring system can significantly influence the compound's biological activity, as it determines the spatial arrangement of substituents and their ability to interact with target proteins. Future crystallographic studies would provide definitive information about bond lengths, bond angles, and torsional relationships within the molecule.
Spectroscopic Characterization (NMR, IR, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the bromophenyl ring, typically appearing as a pattern of doublets in the aromatic region (7-8 ppm) due to the symmetrical substitution pattern. The dihydropyridine ring protons would appear at distinct chemical shifts, with the methylene protons at positions 4 and 5 showing different multiplicities depending on their chemical environment.
The cyano group carbon would appear as a characteristic signal around 120 ppm in the ¹³C NMR spectrum, while the ester carbonyl carbon would resonate around 170 ppm. The aromatic carbons of the bromophenyl ring would produce signals in the 120-140 ppm range, with the carbon bearing the bromine substituent appearing at a distinctive chemical shift due to the heavy atom effect. Integration patterns and coupling constants would provide additional structural confirmation and stereochemical information.
Infrared spectroscopy would reveal characteristic absorption bands for the various functional groups present in the molecule. The cyano group typically produces a sharp, intense absorption around 2200-2250 cm⁻¹, while the ester carbonyl would appear around 1730-1750 cm⁻¹. The hydroxyl group would contribute a broad absorption in the 3200-3600 cm⁻¹ region, and aromatic C-H stretching would be observed around 3000-3100 cm⁻¹. The C-Br stretching vibration would appear in the fingerprint region below 1000 cm⁻¹.
Mass spectrometry analysis would provide molecular weight confirmation and fragmentation patterns characteristic of the compound's structure. The molecular ion peak would appear at the expected m/z value, and fragmentation would likely involve loss of the ethyl acetate portion, elimination of the bromophenyl group, and other characteristic fragmentations common to dihydropyridine compounds. High-resolution mass spectrometry would provide accurate mass measurements enabling confirmation of the molecular formula and detection of any impurities or degradation products.
Properties
IUPAC Name |
ethyl 2-[[4-(4-bromophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c1-2-22-15(21)9-23-16-13(8-18)12(7-14(20)19-16)10-3-5-11(17)6-4-10/h3-6,12H,2,7,9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNCEURFTHHTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound contains a thiazole ring, which is found in many biologically active compounds. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that multiple pathways are affected.
Biological Activity
Ethyl {[4-(4-bromophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Dihydropyridine ring
- Substituents : A bromophenyl group and a cyano group
- Functional Groups : Hydroxy and sulfanyl groups
These structural elements contribute to its biological activity by influencing its interaction with various biological targets.
Antitumor Activity
The compound's structural similarity to known antitumor agents suggests potential activity against cancer cells. Dihydropyridines have been reported to inhibit key signaling pathways involved in tumor growth. Preliminary data may indicate that this compound could exert similar effects.
The biological activity of this compound is likely mediated through the following mechanisms:
- Enzyme Inhibition : Compounds with similar scaffolds have been shown to inhibit enzymes such as xanthine oxidase and DHODH (dihydroorotate dehydrogenase), which are crucial in nucleotide synthesis and inflammation pathways.
- Receptor Modulation : The presence of the bromophenyl group may enhance binding affinity to specific receptors involved in cell signaling.
Case Studies
- Antimicrobial Efficacy : A study on related dihydropyridine compounds demonstrated significant inhibition of bacterial growth in vitro, suggesting that this compound may possess similar properties.
- Antitumor Potential : Research on pyridine-based compounds revealed their ability to induce apoptosis in cancer cell lines, which could extend to the target compound due to structural similarities.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Ethyl {[4-(4-bromophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate, a comparative analysis with structurally related dihydropyridine derivatives is essential. Below is a detailed comparison based on substituent effects, crystallographic data, and functional group interactions.
Structural Analogues and Substituent Effects
Ethyl 4-(4-Chlorophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl Acetate Substituent Comparison: Replacing bromine with chlorine reduces molecular weight (Br: ~80 vs. Cl: ~35 g/mol) and polarizability. The smaller van der Waals radius of chlorine may result in less steric hindrance and altered crystal packing .
Methyl {[4-(4-Bromophenyl)-3-nitro-6-methoxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate Functional Group Differences: The nitro group (electron-withdrawing) at position 3 and methoxy (electron-donating) at position 6 contrast with the cyano and hydroxyl groups in the target compound. These differences may significantly alter reactivity and solubility.
Crystallographic and Computational Insights
- SHELX Refinement : The target compound’s crystal structure, if resolved using SHELXL (as inferred from common practices ), would exhibit precise bond lengths and angles. For example, the dihydropyridine ring typically shows C–N bond lengths of ~1.34–1.38 Å and C–C bonds of ~1.50–1.54 Å in similar compounds. Bromine’s heavy atom effect could enhance X-ray diffraction contrast, aiding structural determination .
- Hydrogen-Bonding Networks : Compared to analogues lacking hydroxyl groups (e.g., methoxy-substituted derivatives), the hydroxyl group in the target compound likely forms stronger O–H···N or O–H···O bonds, as observed in Etter’s graph-set analyses (e.g., $ R_2^2(8) $ motifs) .
Physicochemical and Pharmacological Properties
- Metabolic Stability : The sulfanyl acetate ester may confer resistance to esterase-mediated hydrolysis compared to methyl or ethyl esters in related compounds.
Table 1: Comparative Properties of Selected Dihydropyridine Derivatives
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP | Hydrogen-Bond Donors | Key Substituent Effects |
|---|---|---|---|---|---|
| Target Compound (Bromophenyl, –OH) | ~437 | Not Reported | ~3.2 | 2 | High steric bulk, strong H-bonding |
| Chlorophenyl Analogue (–Cl, –OH) | ~393 | ~180–185 | ~2.8 | 2 | Reduced steric hindrance |
| Nitro/Methoxy Derivative (–NO₂, –OCH₃) | ~421 | ~160–165 | ~2.5 | 1 | Weaker H-bonding, increased reactivity |
Preparation Methods
Nucleophilic Substitution with Ethyl 2-Mercaptoacetate
A widely reported method involves reacting 2-chloro-4-(4-bromophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridine with ethyl 2-mercaptoacetate under basic conditions. The reaction proceeds via nucleophilic aromatic substitution, where the thiol group displaces the chloride atom.
Procedure :
A mixture of 2-chloro-4-(4-bromophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridine (5.0 mmol), ethyl 2-mercaptoacetate (6.0 mmol), and potassium carbonate (10 mmol) in dimethylformamide (DMF, 20 mL) is stirred at 80°C for 12 hours. The product precipitates upon cooling and is recrystallized from ethanol to yield pale yellow crystals (68% yield).
Key Observations :
Cyclocondensation of Enaminonitrile Precursors
An alternative route involves cyclocondensation of 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one with ethyl cyanoacetate and ammonium acetate, followed by thiofunctionalization.
Step 1: Synthesis of 4-(4-Bromophenyl)-6-Hydroxy-2-Oxo-1,2-Dihydropyridine-3-Carbonitrile
A mixture of 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (80 mmol) in ethanol (40 mL) is refluxed for 3 hours. The intermediate precipitates as orange crystals (Yield: 72%, m.p. 310–312°C).
Step 2: Thiofunctionalization with Ethyl 2-Bromoacetate
The dihydropyridine intermediate (5 mmol) reacts with ethyl 2-bromoacetate (6 mmol) in DMF containing potassium carbonate (10 mmol) at room temperature for 4 hours. The product is isolated via filtration and recrystallized from butanol (Yield: 70%).
Optimization Strategies and Reaction Mechanisms
Solvent and Temperature Effects
Catalytic Enhancements
Adding catalytic iodine (5 mol%) accelerates the cyclocondensation step by polarizing the enaminone carbonyl group, reducing reaction time from 6 hours to 3 hours.
Analytical Characterization
Spectroscopic Data
IR (KBr, cm⁻¹) :
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3420 (O–H stretch, hydroxyl)
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2215 (C≡N stretch, cyano)
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1680 (C=O, ester)
¹H NMR (DMSO-d₆, δ ppm) :
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1.21 (t, 3H, CH₂CH₃)
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3.82 (s, 2H, SCH₂CO)
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4.15 (q, 2H, OCH₂CH₃)
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6.90–8.10 (m, 4H, Ar–H)
Mass Spectrometry :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 68 | 12 | High regioselectivity |
| Cyclocondensation | 70 | 7 | Scalable for bulk synthesis |
Challenges and Mitigation Strategies
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Thioether Oxidation : The sulfanyl group is prone to oxidation during storage. Adding 0.1% w/w butylated hydroxytoluene (BHT) as an antioxidant prevents degradation.
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Regioselectivity : Competing O-alkylation is suppressed by using a 20% excess of thiolating agent.
Industrial Scalability and Environmental Impact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
